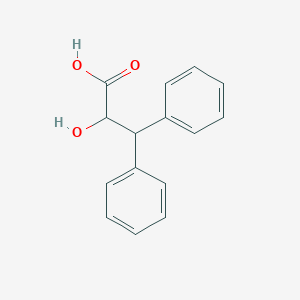

2-Hydroxy-3,3-diphenylpropanoic acid

説明

“2-Hydroxy-3,3-diphenylpropanoic acid” is a chemical compound with the molecular formula C15H14O3 . It is also known as “(2R)-2-hydroxy-3-phenylpropanoic acid” and is a natural product found in Grosmannia crassivaginata . It is a 3-phenyllactic acid and a (2R)-2-hydroxy monocarboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two phenyl groups attached to a central carbon atom, which is also attached to a hydroxyl group and a carboxylic acid group . The exact 3D conformer or crystal structure of the compound is not available in the search results.

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 272.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 272.10485899 g/mol .

科学的研究の応用

Multilayered Structures and Liquid Crystalline Complexes

- Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative, which exhibited a smectic A liquid crystal phase when complexed with dipyridyl compounds. This complex was used to maintain multilayered structures during photopolymerization, showing potential in advanced material synthesis and liquid crystal technology (Kishikawa, Hirai, & Kohmoto, 2008).

Anti-Inflammatory Activity and Molecular Docking

- Dilber et al. (2008) conducted studies on β-hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen. They synthesized diastereomeric acids, evaluated their anti-inflammatory activity, and performed molecular docking experiments to identify potential COX-2 inhibitors. Notably, 3-hydroxy-3,3-diphenyl-propanoic acid demonstrated strong anti-inflammatory activity, comparable to ibuprofen, without significant gastric lesions (Dilber et al., 2008).

Enantiomeric Separation in Medicinal Chemistry

- A high-performance liquid chromatography method was developed by Qiao Hong-mei (2013) for the enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, an important medicinal intermediate. This method optimized various chromatographic conditions, marking a significant contribution to the field of chiral medicinal chemistry (Qiao Hong-mei, 2013).

Synthesis and Characterization in Organic Chemistry

- Shaojie (2004) investigated a method for synthesizing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, showcasing a multi-step process starting from cinnamic acid. This research contributes to the field of organic synthesis and offers a cost-efficient approach for large-scale production of this compound (Shaojie, 2004).

作用機序

Target of Action

2-Hydroxy-3,3-diphenylpropanoic acid, also known as 3-phenyllactic acid , is reported to have broad-spectrum activity against bacteria such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli O157:H7, and fungi

Mode of Action

Given its antimicrobial properties, it likely interacts with microbial cell structures or metabolic processes, leading to inhibition of growth or cell death .

Biochemical Pathways

As an antimicrobial agent, it likely disrupts essential biochemical processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antimicrobial properties. It may cause structural damage or metabolic disruption in microbial cells, leading to growth inhibition or cell death .

生化学分析

Biochemical Properties

2-Hydroxy-3,3-diphenylpropanoic acid plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor. The inhibition of COX by this compound leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate the activity of other enzymes and proteins through allosteric interactions, leading to changes in their function and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The metabolic pathways of this compound include hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, transporters such as organic anion transporters (OATs) play a role in the cellular uptake and efflux of this compound, affecting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy.

特性

IUPAC Name |

2-hydroxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXMPCAPHDKJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596420 | |

| Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41858-47-3 | |

| Record name | 2-Hydroxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

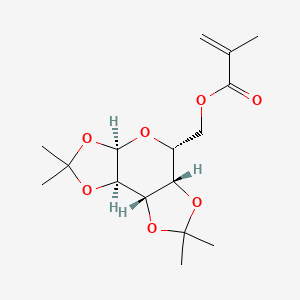

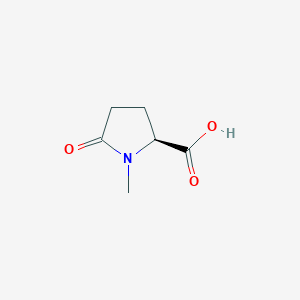

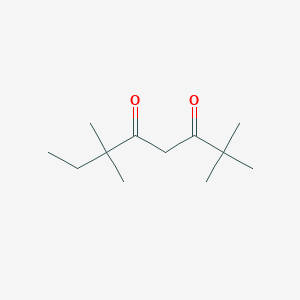

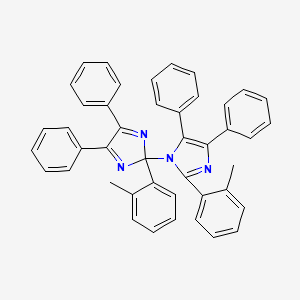

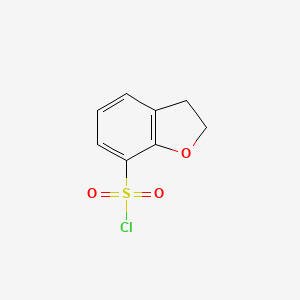

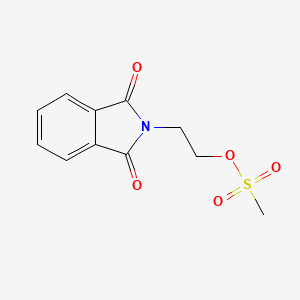

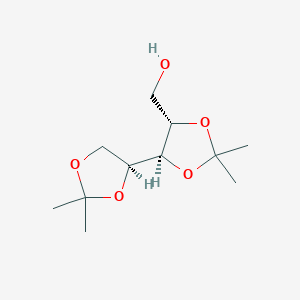

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)